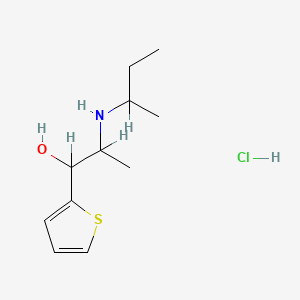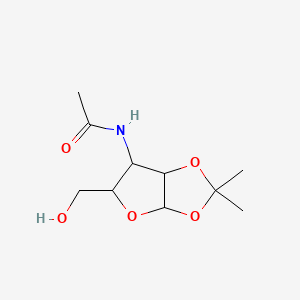
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylamino group, a deoxy sugar moiety, and an isopropylidene-protected pentofuranose ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Pentofuranose Ring: The pentofuranose ring is protected using isopropylidene to form 1,2-O-(1-methylethylidene)pentofuranose.
Introduction of the Acetylamino Group: The protected pentofuranose is then subjected to acetylation and amination reactions to introduce the acetylamino group at the 3-position.
Deoxygenation: The final step involves the deoxygenation of the 3-position to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their function. The deoxy sugar moiety may also play a role in its biological activity by interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)hexofuranose: Similar structure but with a hexofuranose ring.
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)tetraofuranose: Similar structure but with a tetraofuranose ring.
Uniqueness
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
29881-53-6 |
|---|---|
Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-[5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]acetamide |
InChI |
InChI=1S/C10H17NO5/c1-5(13)11-7-6(4-12)14-9-8(7)15-10(2,3)16-9/h6-9,12H,4H2,1-3H3,(H,11,13) |
InChI Key |
NGDMCQAAEDAQDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(OC2C1OC(O2)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


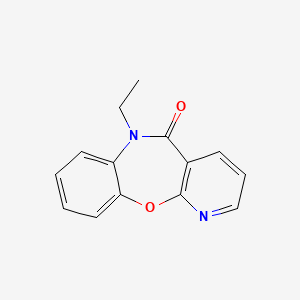

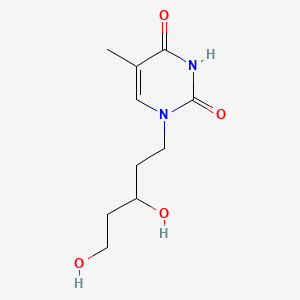
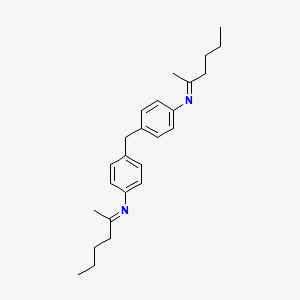

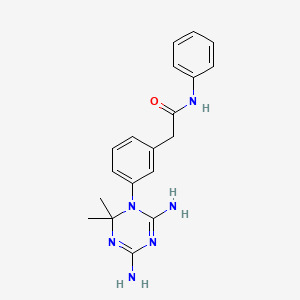
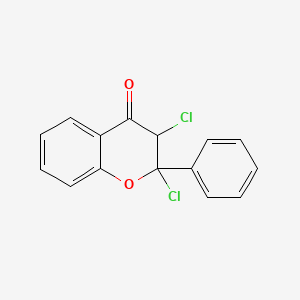
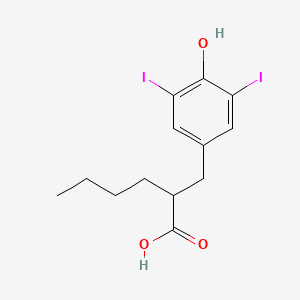


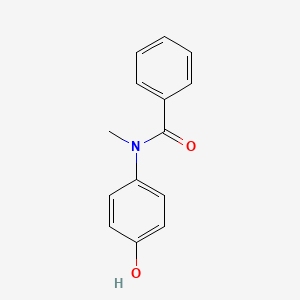
![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
